
WAY-100635
Übersicht
Beschreibung
WAY-100635, bekannt unter seinem IUPAC-Namen N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-Pyridyl)cyclohexancarboxamid, ist ein Piperazin-Medikament und Forschungschemikalie, das in wissenschaftlichen Studien weit verbreitet ist. Anfangs wurde angenommen, dass es als selektiver 5-Hydroxytryptamin-1A-Rezeptorantagonist wirkt, aber spätere Forschungen ergaben, dass es auch als potenter vollständiger Agonist am Dopamin-D4-Rezeptor wirkt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von WAY-100635 umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenverbindungen. Zu den wichtigsten Schritten gehören die Bildung des Piperazinrings und die anschließende Anbindung der Methoxyphenyl- und Pyridylgruppen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Methanol und Acetonitril, und die Reaktionen werden unter kontrollierten Temperaturen und Drücken durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und automatisierter Systeme, um die Reaktionsbedingungen präzise zu kontrollieren. Das Endprodukt wird mit Techniken wie Flüssigkeitschromatographie und Kristallisation gereinigt, um die gewünschten Reinheitsgrade zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: WAY-100635 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .
Hauptsächlich gebildete Produkte: Die hauptsächlich aus den Reaktionen mit this compound gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Reduktionsreaktionen zu deoxygenierten Verbindungen führen können.
Wissenschaftliche Forschungsanwendungen
WAY-100635 is a chemical compound widely used in scientific research to investigate the serotonin 1A receptor (5-HT1A receptor) . Originally believed to be a selective 5-HT1A receptor antagonist, research has revealed that it also interacts with other receptors, notably the dopamine D4 receptor .
Scientific Research Applications
This compound serves various purposes in scientific research, including:
- Receptor Distribution and Function: this compound is used as a pharmacological tool to explore the distribution and function of 5-HT1A receptors . Human PET studies have demonstrated high binding in areas such as the cerebral cortex, hippocampus, raphe nucleus, and amygdaloid nucleus, with lower binding in the thalamus and basal ganglia .
- Neuroimaging Studies: As a radiotracer, this compound enables the quantification of 5-HT1A receptor availability in the human brain .
- Behavioral Studies: this compound has been shown to decrease motor and exploratory behaviors in animal models . Studies have also indicated that it can reduce dopamine D2/3 receptor binding in areas such as the caudate putamen, thalamus, frontal cortex, parietal cortex, and ventral hippocampus .
- Agonist Activity: this compound has been identified as a potent agonist at dopamine D4 receptors . Functional properties and binding affinities have been evaluated in HEK 293 cells expressing dopamine D2L or D4.4 receptors .
Effects on 5-HT1A Receptors
Exposure to this compound can induce plasticity of 5-HT1A receptors . Studies using Chinese hamster ovary (CHO) cells expressing human 5-HT1A receptors (h5-HT1A) have shown that prolonged exposure to this compound decreases cell-surface h5-HT1A receptor density in a time- and concentration-dependent manner .
- Receptor Number Reduction: Experiments have demonstrated a significant reduction (50–60%) in total h5-HT1A receptor number in cells treated with this compound compared to control cells .
- Impaired Receptor Function: In this compound-treated cells, the 8-OH-DPAT-mediated inhibition of forskolin (FSK)-stimulated cAMP accumulation was right-shifted, and the maximal inhibitory response of 8-OH-DPAT was impaired compared with control cells . Similar results were obtained for 8-OH-DPAT-mediated Ca2+ mobilization after this compound treatment .
- Receptor Internalization: Studies have shown that h5-HT1A receptors labeled with [3H]this compound, as well as [3H]4-(2′-Methoxy)-phenyl-1-[2′-(N-2′′-pyridinyl)-p-fluorobenzamido]ethyl-piperazine (MPPF), exhibited a time-dependent rate of cellular internalization that was blocked by endocytotic suppressors and was pertussis-toxin insensitive .
Dopamine Receptor Interaction
This compound has a high affinity for D4.4 receptors but binds weakly to D2L receptors . It behaves as a full agonist in HEK-D4.4 cells . This interaction indicates that some effects of this compound may be mediated through dopamine receptors, especially D4 receptors .
Tables of Binding Affinities
Receptor | Binding Affinity (Ki in nM) |
---|---|
D2L | 940 |
D3 | 370 |
D4.2 | 16 |
5-HT1A | 0.2-2.4 |
These values indicate that this compound has a significant affinity for dopamine D4 receptors, which should be considered when interpreting results from studies using this compound .
Personality Traits
This compound binding in the raphe brain region has been found to correlate with self-transcendence and spiritual acceptance personality traits .
Clinical Depression
This compound binding has been assessed in connection with clinical depression, but there has been disagreement about the presence and direction of the 5-HT1A receptor binding .
Aging
In healthy subjects, this compound binding has been found to decline with age, although not all studies have found this relationship .
Limitations and Reevaluation
Wirkmechanismus
WAY-100635 exerts its effects by binding to specific receptors in the brain, particularly the 5-hydroxytryptamine 1A and dopamine D4 receptors. As a 5-hydroxytryptamine 1A receptor antagonist, it blocks the action of serotonin, a neurotransmitter involved in mood regulation, anxiety, and other functions. As a dopamine D4 receptor agonist, it stimulates the activity of dopamine, another neurotransmitter that plays a role in reward, motivation, and motor control .
The molecular targets and pathways involved in the action of this compound include the modulation of neurotransmitter release, receptor activation, and intracellular signaling cascades. These mechanisms contribute to its effects on mood, behavior, and cognitive functions .
Vergleich Mit ähnlichen Verbindungen
WAY-100635 ist eng verwandt mit anderen Piperazinderivaten, wie WAY-100135 und FCWAY. Obwohl diese Verbindungen ähnliche Strukturen und Wirkmechanismen aufweisen, ist this compound einzigartig in seiner dualen Aktivität als 5-Hydroxytryptamin-1A-Rezeptorantagonist und Dopamin-D4-Rezeptoragonist. Diese duale Aktivität macht es zu einem wertvollen Werkzeug für die Untersuchung der Interaktionen zwischen Serotonin- und Dopaminsystemen im Gehirn .
Liste ähnlicher Verbindungen:- WAY-100135
- FCWAY
- 5-Hydroxytryptamin-1A-Rezeptorantagonisten
- Dopamin-D4-Rezeptoragonisten
Die einzigartigen Eigenschaften von this compound und seine breite Palette an Anwendungen machen es zu einer wichtigen Verbindung in der wissenschaftlichen Forschung und tragen zu unserem Verständnis von Neurotransmittersystemen und der Entwicklung neuer Therapeutika bei.
Biologische Aktivität
WAY-100635 is a piperazine derivative that functions primarily as a selective antagonist of the 5-HT1A (serotonin) receptor. It has gained significant attention in pharmacological research due to its unique properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with various receptors, its effects in animal models, and implications for human health.
- Chemical Name : N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide maleate
- Molecular Formula : C₁₈H₂₄N₄O₂
- Molecular Weight : 320.41 g/mol
- Purity : ≥99%
This compound is primarily known as a silent antagonist at the 5-HT1A receptor, with an IC50 value of 2.2 nM and a Ki value of 0.84 nM for rat 5-HT1A receptors . Unlike typical antagonists, it does not activate the receptor but prevents other ligands from eliciting a response. This property makes it valuable for studying serotonergic systems without confounding effects from receptor activation.
Additionally, recent studies have indicated that this compound also exhibits agonist activity at dopamine D4 receptors, with binding affinities of 940 nM for D2L, 370 nM for D3, and 16 nM for D4 . This dual action complicates its classification solely as a 5-HT1A antagonist and suggests broader pharmacological implications.
Anxiolytic Effects
Research has demonstrated that this compound can reverse fear-induced avoidance behavior in non-human primates, indicating potential anxiolytic effects. In a controlled study, administration of this compound significantly increased exploration in a maze following exposure to a predator stimulus, contrasting with the anxiety-induced avoidance typically observed .
Autoradiography Studies
Using [3H]this compound in autoradiography studies provided insights into receptor distribution in the human brain. The compound showed high binding in areas associated with mood regulation, such as the frontal cortex and hippocampus. Notably, it confirmed an increase in 5-HT1A receptor binding sites in patients with schizophrenia, suggesting alterations in serotonergic signaling related to this condition .
Sleep Modulation
This compound has been shown to antagonize the hypnotic effects of tandospirone (a 5-HT1A agonist) on sleep latency and non-REM sleep duration in rats. This highlights its role in sleep regulation and potential therapeutic applications in sleep disorders .
Case Studies
-
Case Study on Schizophrenia :
A study involving post-mortem brain tissues revealed elevated levels of 5-HT1A receptors in schizophrenia patients. This compound's binding data confirmed that these increases were not due to altered receptor coupling but rather an actual increase in receptor density . -
PET Imaging Studies :
In human PET studies, this compound demonstrated high binding affinity across various brain regions, correlating with personality traits such as self-transcendence and spiritual acceptance. These findings suggest that serotonergic activity may influence psychological traits and conditions .
Summary of Findings
Eigenschaften
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPRIAGPYFYCRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167467 | |
Record name | WAY 100635 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162760-96-5 | |
Record name | WAY 100635 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162760-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | WAY 100635 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162760965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WAY 100635 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WAY-100635 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71IH826FEG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.